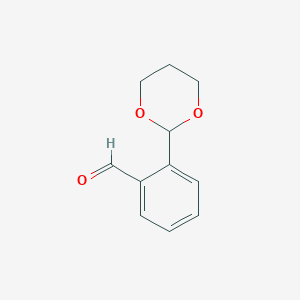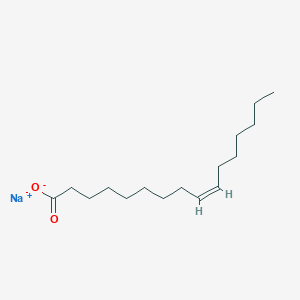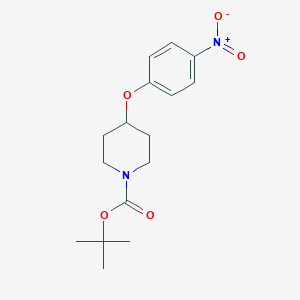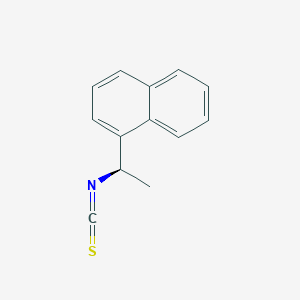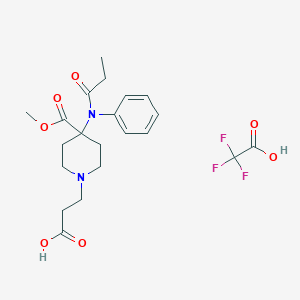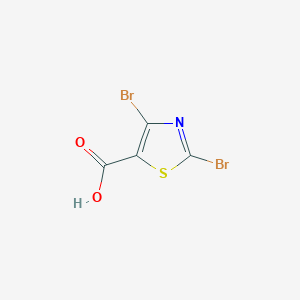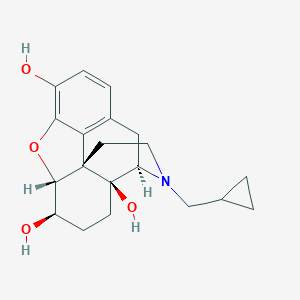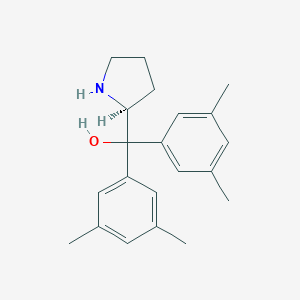
1-(m-Astatobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Astatobenzyl)guanidine, also known as MABG, is a radiopharmaceutical agent that is used in nuclear medicine for diagnostic purposes. It is a molecule that contains the radioactive isotope Astatine-211, which emits alpha particles and has a short half-life of 7.2 hours. MABG is used in the diagnosis and treatment of certain types of cancer, particularly neuroendocrine tumors that express the norepinephrine transporter (NET).
Mécanisme D'action
The mechanism of action of 1-(m-Astatobenzyl)guanidine involves its binding to the norepinephrine transporter (NET) on the surface of neuroendocrine tumor cells. Once 1-(m-Astatobenzyl)guanidine is taken up by the tumor cells, it emits alpha particles that cause DNA damage and cell death. This makes 1-(m-Astatobenzyl)guanidine an effective therapeutic agent for the treatment of neuroendocrine tumors.
Biochemical and Physiological Effects:
1-(m-Astatobenzyl)guanidine has been shown to have a high affinity for the norepinephrine transporter (NET) and is rapidly taken up by neuroendocrine tumor cells. The alpha particles emitted by 1-(m-Astatobenzyl)guanidine cause DNA damage and cell death, leading to the destruction of tumor cells. 1-(m-Astatobenzyl)guanidine has a short half-life of 7.2 hours, which limits its exposure to healthy tissues and reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(m-Astatobenzyl)guanidine is its high affinity for the norepinephrine transporter (NET), which makes it an effective diagnostic and therapeutic agent for neuroendocrine tumors. 1-(m-Astatobenzyl)guanidine has a short half-life, which limits its exposure to healthy tissues and reduces the risk of side effects. However, the synthesis of 1-(m-Astatobenzyl)guanidine is complex and requires specialized equipment and expertise. The short half-life of 1-(m-Astatobenzyl)guanidine also limits its use in long-term studies.
Orientations Futures
There are several future directions for the use of 1-(m-Astatobenzyl)guanidine in nuclear medicine. One area of research is the development of new precursors for 1-(m-Astatobenzyl)guanidine synthesis that are more efficient and cost-effective. Another area of research is the optimization of 1-(m-Astatobenzyl)guanidine dosing and treatment protocols for neuroendocrine tumors. Additionally, there is ongoing research into the use of 1-(m-Astatobenzyl)guanidine for the diagnosis and treatment of other types of cancer that express the norepinephrine transporter (NET). Finally, there is potential for the use of 1-(m-Astatobenzyl)guanidine in combination with other therapeutic agents to enhance its effectiveness in treating neuroendocrine tumors.
Méthodes De Synthèse
The synthesis of 1-(m-Astatobenzyl)guanidine involves the reaction of astatine-211 with a precursor molecule that has a guanidine functional group. One of the most common precursors used for 1-(m-Astatobenzyl)guanidine synthesis is m-iodobenzylguanidine (MIBG). The reaction between astatine-211 and MIBG is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure 1-(m-Astatobenzyl)guanidine.
Applications De Recherche Scientifique
1-(m-Astatobenzyl)guanidine has been extensively studied for its diagnostic and therapeutic applications in nuclear medicine. It is used for imaging and treating neuroendocrine tumors, which are rare and difficult to diagnose. These tumors express the norepinephrine transporter (NET), which is responsible for the uptake of norepinephrine into cells. 1-(m-Astatobenzyl)guanidine is a radiolabeled analog of norepinephrine that binds to the NET and is taken up by the tumor cells. This allows for the visualization of the tumor using nuclear imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
Numéro CAS |
127367-45-7 |
|---|---|
Nom du produit |
1-(m-Astatobenzyl)guanidine |
Formule moléculaire |
C8H10AtN3 |
Poids moléculaire |
359.17 g/mol |
Nom IUPAC |
[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211 |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1 |
Clé InChI |
IYQVCXUVFGAHEZ-QBZHADDCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[211At])CN=C(N)N |
SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
SMILES canonique |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Synonymes |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




